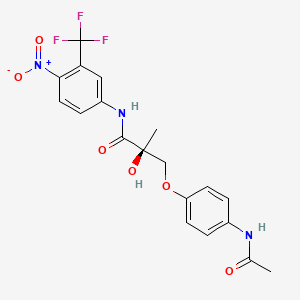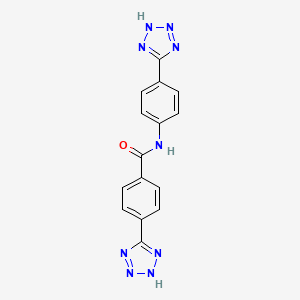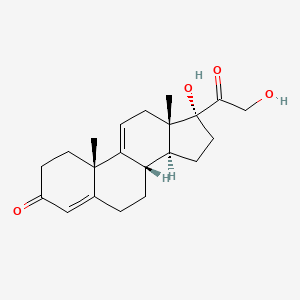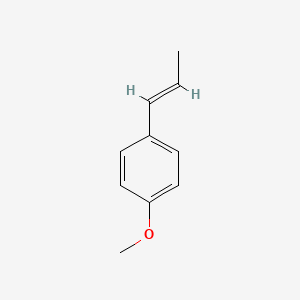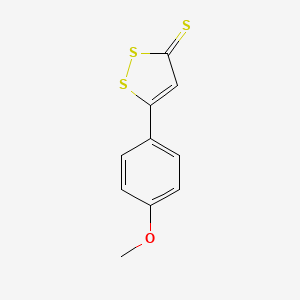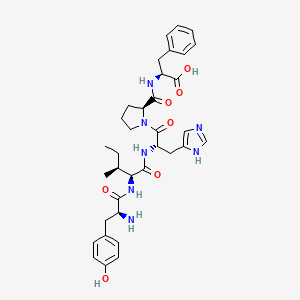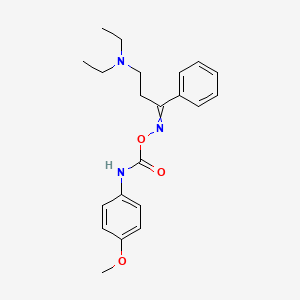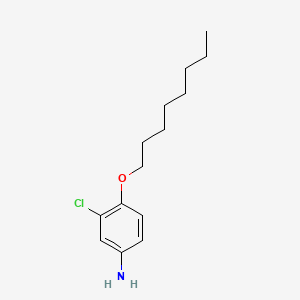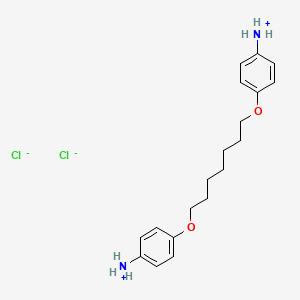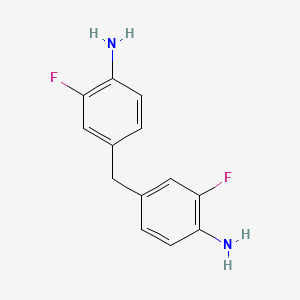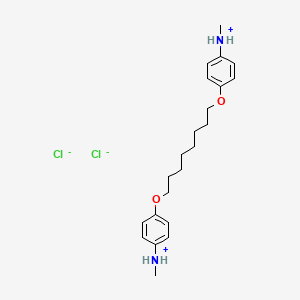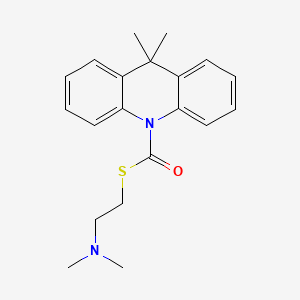
Botiacrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Botiacrine [INN] is a Drug / Therapeutic Agent.
科学的研究の応用
1. Neurological Therapeutic Applications
Botulinum toxin (BT) therapy is predominantly used in neurology for the treatment of muscle hyperactivity disorders, including conditions such as dystonia, spasticity, cerebral palsy, hemifacial spasms, and re-innervation synkinesias, as well as exocrine gland hyperactivity disorders. Its administration requires precision to maximize therapeutic effects and minimize adverse effects in adjacent tissues. Ultrasonography (US) is increasingly utilized to guide the procedure of BT application, significantly improving the therapeutic efficacy and reducing adverse effects compared to conventional placement methods (Walter & Dressler, 2014). Additionally, BT has been found effective in treating a variety of neurological movement disorders, such as dystonia, bruxism, tremors, tics, myoclonus, restless legs syndrome, tardive dyskinesia, and symptoms associated with Parkinson’s disease. The research also emphasizes its potential applications in neurodegenerative disorders, highlighting its safety and effectiveness when administered by experienced clinicians (Anandan & Jankovic, 2021).
2. Pain Management and Migraine Treatment
Botulinum toxin's role in pain management, particularly in neuropathic pain conditions, has gained prominence. It is recommended as a second-line treatment, potentially considered for first-line use in specific clinical scenarios. Recent clinical trials have examined the efficacy of botulinum toxin in various neuropathic pain conditions, including high-concentration capsaicin patch, lacosamide, and selective serotonin reuptake inhibitors, suggesting its potential in improving treatment guidelines for neuropathic pain (Dworkin et al., 2010). Furthermore, botulinum toxin type A (BoNT/A) has been clinically used for chronic migraine treatment, with mechanisms of action including modulation of neurotransmitter release, receptor expression changes, and opioidergic transmission enhancement, making it a viable alternative for patients unresponsive to other treatments (Do, Hvedstrup, & Schytz, 2018).
3. Ophthalmological Applications
The introduction of botulinum toxin in ophthalmology has expanded its applications to a broad range of visually related disorders. Its uses include the treatment of dystonic movement disorders, strabismus, nystagmus, migraine, lacrimal hypersecretion syndromes, eyelid retraction, spastic entropion, compressive optic neuropathy, and aesthetic applications around the eye area. Its mechanism, involving the blocking of acetylcholine release at the neuromuscular junction, results in the weakening of muscular contraction or inhibition of glandular secretion, which can be beneficial in various ophthalmological conditions (Dutton & Fowler, 2007).
特性
CAS番号 |
4774-53-2 |
|---|---|
製品名 |
Botiacrine |
分子式 |
C20H24N2OS |
分子量 |
340.5 g/mol |
IUPAC名 |
S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C20H24N2OS/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4/h5-12H,13-14H2,1-4H3 |
InChIキー |
QXRUCDDVUMKOPI-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Botiacrine [INN] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



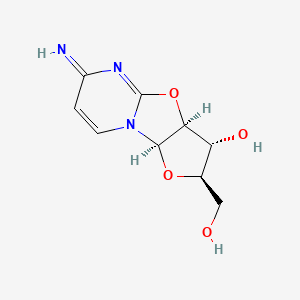
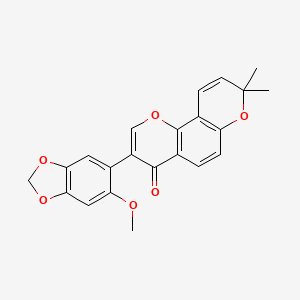
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
